molecular formula C13H19N3O3 B11788672 tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B11788672
M. Wt: 265.31 g/mol
InChI Key: MYKFCSUDVWXOLM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate: is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a tetrahydropyrido ring fused to a pyrimidine ring, with a tert-butyl ester group at the 7-position and a methyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cellular signaling pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting cancer and other diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-8-5-9-10(14-7-15-11(9)17)6-16(8)12(18)19-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,15,17)/t8-/m1/s1

InChI Key

MYKFCSUDVWXOLM-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CN1C(=O)OC(C)(C)C)N=CNC2=O

Canonical SMILES

CC1CC2=C(CN1C(=O)OC(C)(C)C)N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.